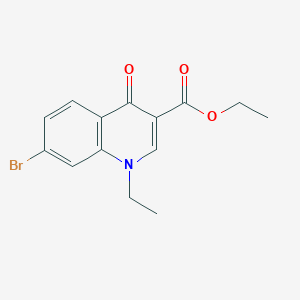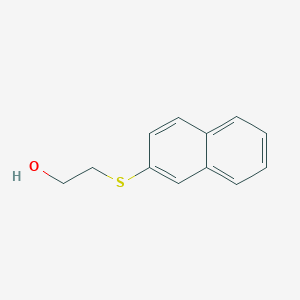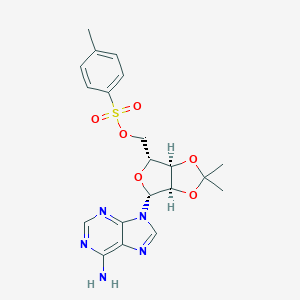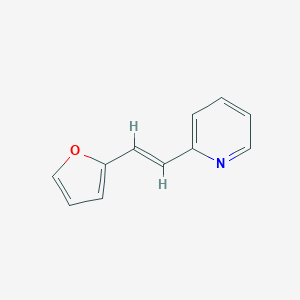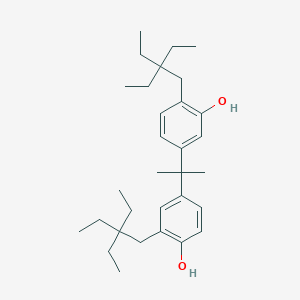
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- (commonly known as AO-80) is a synthetic antioxidant that is widely used in various industries. It is a phenolic compound that is commonly used as an additive in plastics, rubber, and petroleum products. AO-80 is known for its ability to prevent the oxidation of materials, which can lead to degradation and loss of quality.
Mechanism Of Action
The mechanism of action of AO-80 is based on its ability to scavenge free radicals and prevent the oxidation of materials. AO-80 reacts with free radicals and other reactive oxygen species (ROS) to form stable products, preventing them from reacting with other molecules and causing oxidative damage. This mechanism of action makes AO-80 an effective antioxidant in a variety of applications.
Biochemical And Physiological Effects
AO-80 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that AO-80 can protect against oxidative stress in various cell types, including liver cells, brain cells, and heart cells. AO-80 has also been shown to protect against the development of atherosclerosis in animal models. In addition, AO-80 has been shown to have anti-inflammatory effects in various cell types.
Advantages And Limitations For Lab Experiments
AO-80 has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. AO-80 is also a relatively inexpensive antioxidant compared to other commercially available antioxidants. However, AO-80 has some limitations. It is not soluble in water, which can limit its use in aqueous systems. In addition, AO-80 has been shown to interfere with some analytical techniques, such as the measurement of lipid peroxidation.
Future Directions
There are several future directions for research on AO-80. One area of interest is the development of new materials with improved oxidative stability using AO-80 as an additive. Another area of interest is the use of AO-80 as a potential therapeutic agent for the treatment of oxidative stress-related diseases. Further research is also needed to better understand the mechanism of action of AO-80 and its potential interactions with other compounds.
Synthesis Methods
AO-80 is synthesized by the reaction of octylphenol with 2,2-bis(4-hydroxyphenyl)propane in the presence of a catalyst. The reaction produces AO-80 as a white crystalline powder with a melting point of approximately 130-135°C. The purity of AO-80 can be increased through recrystallization.
Scientific Research Applications
AO-80 is widely used in scientific research as an antioxidant. It is commonly used to prevent the oxidation of lipids and proteins in biological samples. AO-80 has also been shown to protect against oxidative stress in various cell types. In addition, AO-80 has been used in the development of new materials with improved oxidative stability.
properties
CAS RN |
19546-20-4 |
|---|---|
Product Name |
Propane, 2,2-bis(3'-t-octyl-4'-hydroxyphenyl)- |
Molecular Formula |
C31H48O2 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
2-(2,2-diethylbutyl)-5-[2-[3-(2,2-diethylbutyl)-4-hydroxyphenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C31H48O2/c1-9-30(10-2,11-3)21-23-15-16-26(20-28(23)33)29(7,8)25-17-18-27(32)24(19-25)22-31(12-4,13-5)14-6/h15-20,32-33H,9-14,21-22H2,1-8H3 |
InChI Key |
WBGDNDKJQZGXRE-UHFFFAOYSA-N |
SMILES |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
Canonical SMILES |
CCC(CC)(CC)CC1=C(C=C(C=C1)C(C)(C)C2=CC(=C(C=C2)O)CC(CC)(CC)CC)O |
Other CAS RN |
19546-20-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



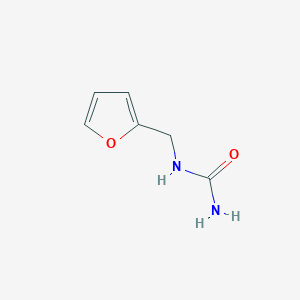
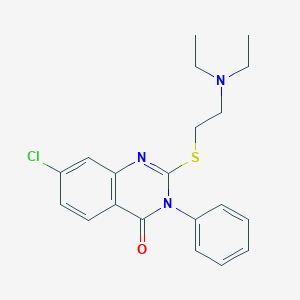
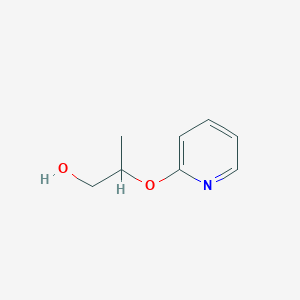
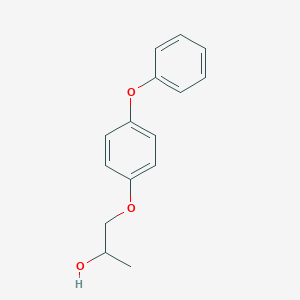
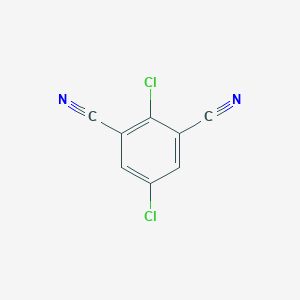
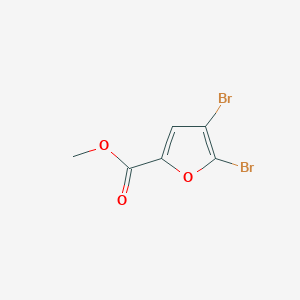
![Phenol, 4-[2-(2-pyridinyloxy)propoxy]-](/img/structure/B106017.png)
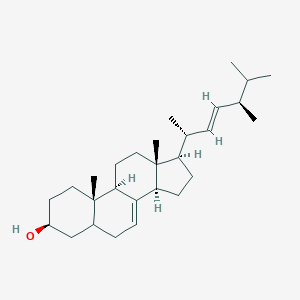
![(2Z)-3-Ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole;iodide](/img/structure/B106022.png)
